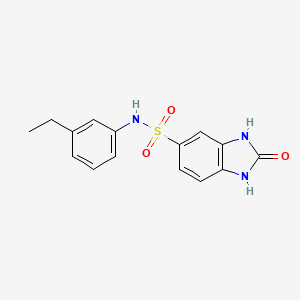
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as DPN, is a synthetic compound widely used in scientific research. DPN is a benzofuran derivative that acts as an agonist for estrogen receptor beta (ERβ), a nuclear receptor that plays an important role in various physiological and pathological processes.
Wirkmechanismus
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one binds to ERβ with high affinity and induces a conformational change that allows the receptor to recruit coactivator proteins and bind to estrogen response elements (EREs) in the DNA. This leads to the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, and the modulation of gene expression. 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to regulate the expression of genes involved in cell cycle regulation, apoptosis, angiogenesis, and immune response.
Biochemical and Physiological Effects:
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been reported to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential therapeutic application for ERβ-targeted cancer therapy. In neuronal cells, 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to enhance neuroprotection and promote neurite outgrowth, suggesting a potential role in neurodegenerative diseases. In cardiovascular cells, 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to regulate vascular tone and angiogenesis, suggesting a potential role in cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has several advantages as a research tool, including its high selectivity for ERβ, its stability and solubility in various solvents, and its availability from commercial sources. However, 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one also has some limitations, including its relatively low potency compared to other ERβ agonists, its potential off-target effects at high concentrations, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one and ERβ signaling. One direction is to investigate the role of ERβ in the regulation of immune response and inflammation, which has implications for autoimmune and inflammatory diseases. Another direction is to develop more potent and selective ERβ agonists and antagonists for therapeutic applications. Finally, the development of novel imaging and diagnostic tools for ERβ expression and activation could facilitate the diagnosis and treatment of ERβ-related diseases.
Synthesemethoden
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one can be synthesized through a multi-step process involving the condensation of 3-nitrobenzaldehyde with 2,3-dimethylphenol, followed by a reduction and cyclization reaction. The purity and yield of 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one can be optimized by adjusting the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been extensively used as a research tool to investigate the biological functions and signaling pathways of ERβ. ERβ is expressed in various tissues and cell types, and is involved in the regulation of cell proliferation, differentiation, apoptosis, and inflammation. 6,6-dimethyl-3-(3-nitrophenyl)-6,7-dihydro-1-benzofuran-4(5H)-one has been shown to selectively activate ERβ, without affecting the activity of estrogen receptor alpha (ERα), which has a distinct role in estrogen signaling.
Eigenschaften
IUPAC Name |
6,6-dimethyl-3-(3-nitrophenyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-16(2)7-13(18)15-12(9-21-14(15)8-16)10-4-3-5-11(6-10)17(19)20/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMUXZBYBRNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CO2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl] 2-chlorobenzenecarbothioate](/img/structure/B5774613.png)
![N-allyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5774625.png)
![1-methyl-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B5774642.png)

![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)
![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)
![N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5774659.png)


![7,7-dimethyl-2-(methylthio)-4-(1-pyrrolidinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5774676.png)

![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)